1-(3,4-diethoxyphenyl)ethanamine Hydrochloride
Description
1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride is a phenethylamine derivative characterized by two ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the benzene ring. This compound is structurally related to neurotransmitters like dopamine and serotonin analogs, suggesting possible interactions with central nervous system (CNS) receptors. Its hydrochloride salt form improves solubility, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2;/h6-9H,4-5,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADWGBSSMBOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid.
Synthetic Route: The synthetic route generally includes the formation of an imine intermediate, followed by reduction to yield the desired ethanamine derivative.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted ethanamine derivatives.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is utilized in the study of enzyme interactions and protein modifications.
Medicine: Although not intended for diagnostic or therapeutic use, it is employed in medicinal chemistry research to explore potential pharmacological properties.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins, leading to modifications in their structure and function.
Pathways Involved: The pathways involved include enzyme inhibition, protein phosphorylation, and signal transduction.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Lipophilicity : Ethoxy > methoxy > methylenedioxy > hydroxyl. This hierarchy impacts CNS bioavailability, with ethoxy derivatives likely having superior brain uptake compared to polar analogs like dopamine .
- Metabolic Stability : Fluorinated and ethoxy-substituted compounds exhibit slower hepatic degradation compared to methoxy or hydroxyl groups, which undergo rapid O-dealkylation or conjugation .
Pharmacological Target Profiles
Key Observations :
Table 3: Stability and Hazard Comparison
Key Observations :
- Stability : Ethoxy and methoxy derivatives are generally stable, whereas hydroxylated compounds like dopamine are prone to oxidation .
- Safety: Limited toxicity data exist for ethoxy-substituted phenethylamines, but structural analogs like NBOMe () highlight risks of hallucinogenic potency at low doses .
Biological Activity
1-(3,4-Diethoxyphenyl)ethanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to compile and analyze available research findings regarding its biological activity, including pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
This compound is an ethylamine derivative characterized by the presence of a diethoxy-substituted phenyl group. Its chemical formula is C12H17ClN2O2, and it has been studied for various biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown that they can possess significant antibacterial and antifungal properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.23–0.70 mg/mL against resistant bacterial strains such as Staphylococcus aureus and E. coli .
- Compounds similar to this compound displayed effective inhibition against fungal pathogens with MIC values as low as 0.06 mg/mL .
Neuropharmacological Activity
The compound's structural similarity to known neuroactive agents suggests potential activity at neurotransmitter receptors:
- It may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic signaling which is crucial for cognitive functions .
- The modulation of nAChRs has implications for treating cognitive deficits in neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substitutions on the aromatic ring or changes in the alkyl chain length can significantly alter the potency and selectivity towards various biological targets .
- For instance, the presence of electron-donating groups like ethoxy enhances receptor affinity compared to unsubstituted derivatives.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Antidepressant Activity : A study on structurally related compounds indicated that they could exhibit antidepressant-like effects in animal models, suggesting a potential therapeutic role for this compound .
- Cytotoxicity : Investigations into cytotoxic effects against various cancer cell lines have shown promising results, with some derivatives demonstrating IC50 values around 92.4 µM against multiple cancer types .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and related research findings. Its potential applications may include:
- Antimicrobial Treatments : Effective against resistant bacterial strains.
- Neuropharmacological Applications : Possible use in cognitive enhancement therapies.
- Cancer Therapeutics : Potential cytotoxic effects warrant further investigation.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:
- In vivo studies to assess pharmacokinetics and safety profiles.
- Exploration of analogs to optimize therapeutic efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
